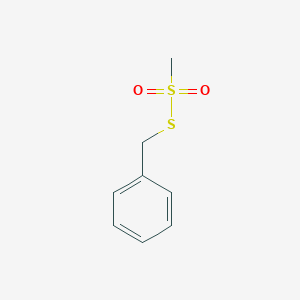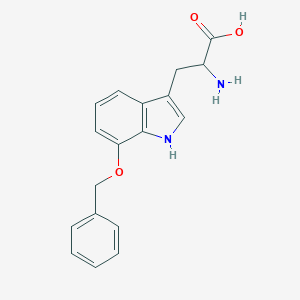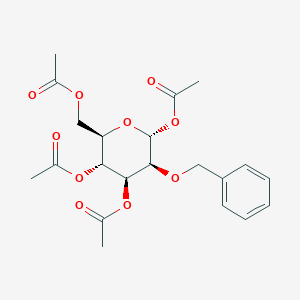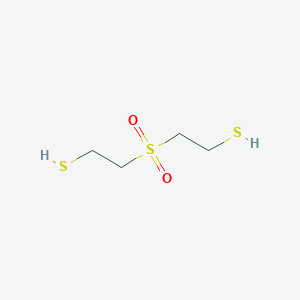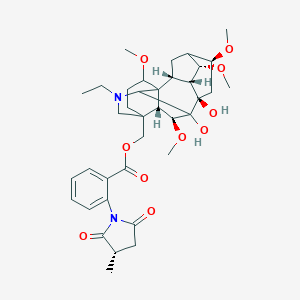
Methyllycaconitine Perchlorate, Delphinium sp.
説明
Methyllycaconitine (MLA) is a neurotoxin isolated from the seeds of Delphinium species, specifically Delphinium brownii. It has been recognized for its potent and specific antagonistic effects on nicotinic acetylcholine receptors (nAChRs), particularly the α-bungarotoxin-sensitive subclass of neuronal nicotinic receptors, at picomolar concentrations. This specificity and potency make MLA a valuable tool for neuroscientific research, especially in the study of nAChRs (Alkondon et al., 1992).
Synthesis Analysis
The synthesis of MLA analogues has been explored to understand its pharmacophore. An efficient method for the preparation of N-substituted anthranilate pharmacophores, key components of MLA and related alkaloids from Delphinium and Aconitum species, involves esterification under Steglich conditions followed by sodium borohydride mediated reduction (Barker, Brimble, & McLeod, 2004).
Molecular Structure Analysis
The molecular structure of MLA incorporates a norditerpenoid alkaloid framework, characterized by the presence of a methylsuccinimide moiety with an S absolute configuration. This structural uniqueness contributes to MLA's high affinity and specificity towards α-bungarotoxin-sensitive nAChRs, as confirmed through ligand binding assays (Coates et al., 1994).
Chemical Reactions and Properties
MLA's interaction with nAChRs demonstrates its chemical reactivity, particularly in the context of neurotransmission. It inhibits acetylcholine-induced currents and binds with high affinity to nicotinic receptors, affecting the synaptic transmission in neurons. The compound's action is characterized by rapid association and dissociation kinetics, illustrating its dynamic interactions with nAChRs (Davies et al., 1999).
Physical Properties Analysis
MLA's physical properties, including its solubility, melting point, and molecular weight, are intrinsic to its extraction and purification from Delphinium species. Techniques like vacuum liquid chromatography have been employed to isolate MLA, which is further characterized by NMR and optical rotation to determine its stereochemistry (Coates et al., 1994).
Chemical Properties Analysis
The chemical behavior of MLA, especially its binding to and inhibition of nicotinic acetylcholine receptors, is central to its toxicological profile. Its interaction with nAChRs is both specific and high-affinity, making it a potent neurotoxin. This specificity is attributed to its unique molecular structure, enabling selective interaction with α-bungarotoxin-sensitive sites on the nAChR (Alkondon et al., 1992).
科学的研究の応用
TE-671 Cells Response : Methyllycaconitine (MLA) in Delphinium spp. can potentiate the response of TE-671 cells to acetylcholine and epibatidine, suggesting alterations in toxicity for susceptible animals (Green et al., 2011).
Potentiation of Neurotransmitters : MLA acts as a co-agonist to potentiate the actions of various neurotransmitters, indicating a complex mechanism of action in cattle poisoning (Green et al., 2011).
Radioligand Analysis : [3H]methyllycaconitine is a promising radioligand for analyzing alpha 7-type neuronal nicotinic acetylcholine receptors due to its high affinity and rapid binding kinetics (Davies et al., 1999).
Receptor Antagonist : MLA is identified as a potent and specific receptor antagonist, useful in characterizing the alpha-bungarotoxin-sensitive subclass of neuronal nicotinic receptors (Alkondon et al., 1992).
Isolation and Purity : A combination of high-speed counter-current chromatography and conventional column chromatography can effectively isolate and purify MLA from Delphinium pseudocyanthum, achieving >95% purity (Gu et al., 2007).
Pharmacological Profile : MLA is a novel nicotinic antagonist that effectively blocks responses at various receptor subtypes, making it a useful addition to the nicotinic pharmacopeia (Drasdo et al., 1992).
Synthesis for Research : An efficient two-step procedure has been developed for the synthesis of N-substituted anthranilate derivatives of MLA, enabling the study of various Delphinium and Aconitum alkaloids (Barker et al., 2004).
Alkaloid Dynamics : Delphinium speciosum and Delphinium flexuosum contain pharmacologically active MLA and lycoctonine, with optimal collection times during flowering and fructification phases (Kintsurashvili & Suladze, 2021).
Receptor Antagonist Isolation : Rapid and efficient isolation methods have been developed for MLA, confirming its potent and selective antagonistic properties on nicotinic receptors (Coates et al., 1994).
Safety And Hazards
特性
IUPAC Name |
(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50N2O10/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTANAWLDBYGFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H50N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyllycaconitine Perchlorate, Delphinium sp. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide](/img/structure/B43447.png)
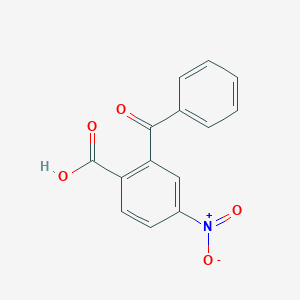
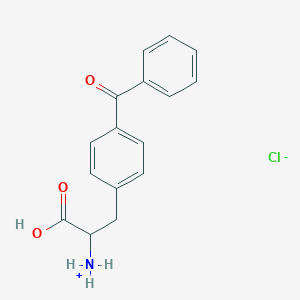
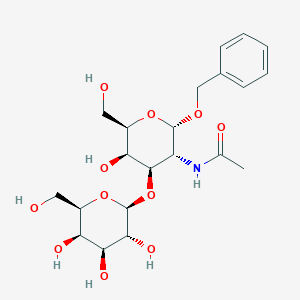
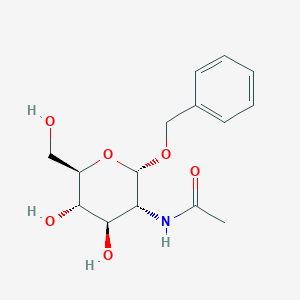
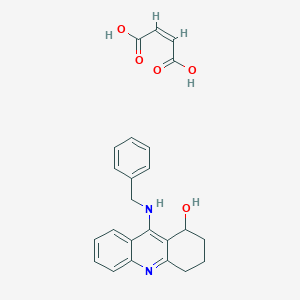
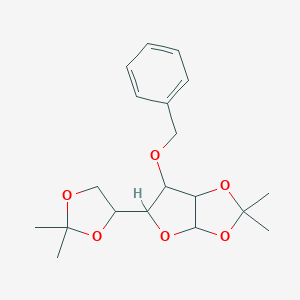
![4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B43467.png)
